molecular formula C8H15N3O B3302266 1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine CAS No. 915924-39-9

1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Cat. No.: B3302266
CAS No.: 915924-39-9
M. Wt: 169.22 g/mol
InChI Key: GCVYRKZJCRULMA-UHFFFAOYSA-N
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Description

1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an isobutyl group at position 3 and a methylamine moiety at position 3. Its molecular formula is C₉H₁₇N₃O (free base) or C₉H₁₈ClN₃O (hydrochloride salt, molecular weight 205.69) . The compound is stored under inert conditions at 2–8°C, reflecting its sensitivity to environmental degradation .

Properties

IUPAC Name

N-methyl-1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-6(2)4-7-10-8(5-9-3)12-11-7/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVYRKZJCRULMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3-isobutyl-1,2,4-oxadiazole with N-methylmethanamine in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability .

Chemical Reactions Analysis

1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism (e.g., 3- vs. 5-isobutyl substitution) alters electronic distribution and steric effects, impacting receptor binding .
  • Hydrochloride salts (e.g., CAS 1185075-85-7) improve aqueous solubility for in vivo studies compared to free bases .
  • Aromatic substituents (e.g., benzyl, pyridinyl) enhance target affinity but may reduce metabolic stability .

Pharmacological Activity

  • Kappa-Opioid Receptor Antagonism: Derivatives like 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine (INN: Navacaprant) utilize the oxadiazole ring for hydrogen bonding with receptor residues .
  • Anticancer Potential: Compounds with heteroaryl substitutions (e.g., 6-methoxypyridin-3-yl) show inhibitory activity against kinases via π-π interactions .
  • Neuroactive Applications : The methylamine side chain in this compound is critical for blood-brain barrier penetration in CNS drug candidates .

Biological Activity

1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine, also known as its hydrochloride salt, is a compound characterized by a unique oxadiazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole moiety is often associated with diverse biological effects, making it a valuable scaffold for drug development.

Chemical Structure and Properties

The empirical formula of this compound is C8H15N3OC_8H_{15}N_3O, with a molecular weight of approximately 169.23 g/mol. The compound can also be represented in its hydrochloride form as C8H16ClN3OC_8H_{16}ClN_3O with a molecular weight of about 205.69 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole ring allows for hydrogen bonding and other interactions that can modulate enzyme activities. Notably, derivatives of oxadiazoles have been shown to inhibit enzymes involved in cancer cell proliferation, indicating potential anticancer properties.

Enzyme Inhibition

Research has indicated that this compound may act as an enzyme inhibitor. This inhibition can disrupt various metabolic pathways critical for cell survival and proliferation. For example, studies have shown that certain oxadiazole derivatives inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Anticancer Potential

The compound's structural features suggest it may possess anticancer properties. Oxadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated that these compounds can effectively reduce the viability of various cancer cell lines.

Neuroprotective Effects

Preliminary studies suggest that compounds with oxadiazole structures may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The ability of this compound to modulate oxidative stress markers could lead to therapeutic applications.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Oxadiazole Derivatives in Cancer Treatment : A study evaluated various oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that specific substitutions on the oxadiazole ring enhanced anticancer activity compared to unsubstituted analogs.
  • Inhibition of COX Enzymes : Research highlighted the efficacy of oxadiazole-containing compounds in inhibiting COX enzymes, which are critical in inflammation and pain pathways. This inhibition was linked to reduced inflammatory responses in animal models.
  • Neuroprotection : A study on neuroprotective agents found that certain oxadiazole derivatives improved cognitive function and reduced neuronal death in models of Alzheimer's disease.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of selected related compounds:

Compound NameStructural FeaturesUnique Properties
1-Methyl-1,2,4-oxadiazoleMethyl group at position 5Exhibits different biological activities compared to isobutyl derivatives
5-Methyl-1,2,4-oxadiazolMethyl substitution at position 5Known for applications in high-energy materials
3-Ethyl-1,2,4-oxadiazolEthyl group at position 3Displays distinct lipophilicity affecting membrane permeability
N-Methyl-N-(3-methyl-1,2,4-oxadiazol)ethanamineMethylated amine derivativePotentially alters pharmacokinetic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 2
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1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

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